molecular formula C13H9N5O3 B12619247 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-41-7

7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B12619247
CAS No.: 921933-41-7
M. Wt: 283.24 g/mol
InChI Key: CAPYJIXOLQJEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and a benzotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotization of 2-aminobenzamides followed by cyclization. One effective method involves the use of polymer-supported nitrite reagent and p-tosic acid, which allows for the formation of stable diazonium salts and subsequent cyclization . This method is mild and compatible with a wide range of aryl functional groups and amide/sulfonamide substituents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as scalability, process robustness, and green credentials. For instance, a continuous flow reactor can be used to achieve high yields in a short residence time without the need for additives or photocatalysts .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and nitro groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction and halogenated derivatives from substitution .

Mechanism of Action

The mechanism of action of 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its bioreductive properties. Under hypoxic conditions, the compound undergoes reduction to form reactive intermediates that can damage DNA, leading to cytotoxic effects. This mechanism is particularly useful in targeting hypoxic tumor cells, where the compound can enhance the cytotoxicity of other drugs by generating DNA-damaging radicals .

Comparison with Similar Compounds

Uniqueness: 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its combination of a nitro group and a phenyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability, such as in medicinal chemistry and materials science .

Properties

CAS No.

921933-41-7

Molecular Formula

C13H9N5O3

Molecular Weight

283.24 g/mol

IUPAC Name

7-nitro-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C13H9N5O3/c19-17-12-8-10(18(20)21)6-7-11(12)15-13(16-17)14-9-4-2-1-3-5-9/h1-8H,(H,14,15,16)

InChI Key

CAPYJIXOLQJEGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=N2)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.